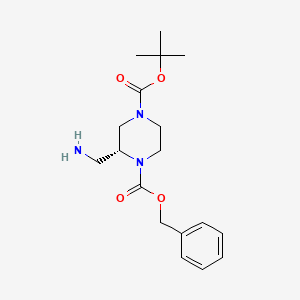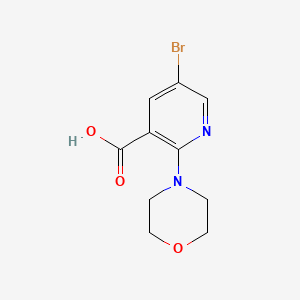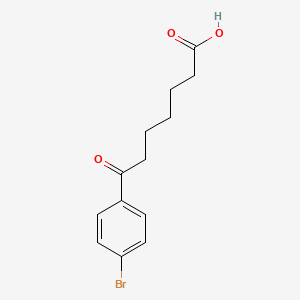
7-(4-Bromophenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromophenyl)-7-oxoheptanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related brominated aromatic compounds and their reactivity, which can provide insights into the chemical behavior of similar structures. For instance, the synthesis of a brominated quinoline derivative is detailed, indicating the reactivity of brominated aromatics in condensation reactions . Additionally, the reactivity of brominated tropone with aminophenols suggests potential for diverse chemical transformations . The esterase-mediated breakdown of bromoxynil octanoate by bacterial strains also highlights the biological relevance and potential biodegradation pathways for brominated aromatic compounds .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including condensation reactions. In the first paper, a brominated quinoline derivative is synthesized through the reaction of a brominated propenone with a cyclohexanedione in DMF . This suggests that similar methods could potentially be applied to synthesize this compound, using appropriate starting materials and reaction conditions tailored to the desired functional groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as demonstrated by the X-ray crystallography analysis of the synthesized quinoline derivative . The six-membered ring in this compound adopts a half-chair conformation, and there are significant dihedral angles between the phenyl rings. This level of structural detail is crucial for understanding the physical properties and reactivity of such molecules. Although the exact structure of this compound is not provided, it can be inferred that its bromophenyl group would impart similar conformational and electronic characteristics.
Chemical Reactions Analysis
The papers indicate that brominated aromatics can undergo a variety of chemical reactions. For example, the reaction of brominated tropone with o-aminophenol leads to multiple products, demonstrating the potential for nucleophilic substitution and ring formation . This suggests that this compound could also participate in such reactions, potentially leading to the formation of heterocyclic structures or other derivatives through interactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystallographic data provided for the quinoline derivative indicates a dense crystalline structure with specific conformational attributes . The esterase-mediated transformation of bromoxynil octanoate to bromoxynil shows that the length of the aliphatic chain affects enzyme activity, which could be relevant for understanding the physical properties of this compound, such as solubility and reactivity . The optimal conditions for the esterase's activity also provide a clue about the stability of brominated compounds under various environmental conditions.
Safety and Hazards
Propriétés
IUPAC Name |
7-(4-bromophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPDMUBLXIWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645257 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-83-2 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

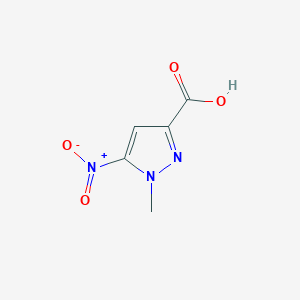
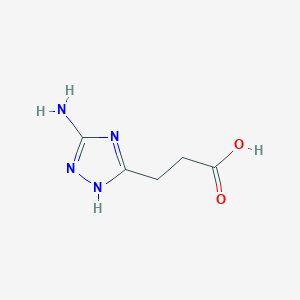
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
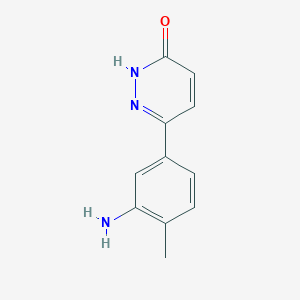
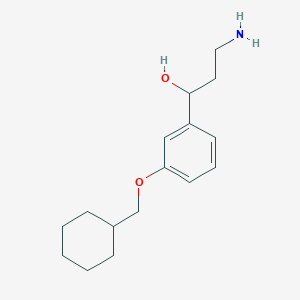
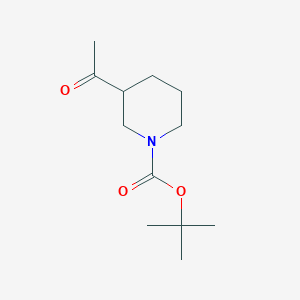

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)

